2-Cyclobutoxypyridine-3-carbonitrile

Übersicht

Beschreibung

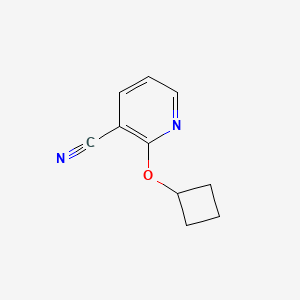

2-Cyclobutoxypyridine-3-carbonitrile is a versatile chemical compound known for its complex structure and wide range of applications in scientific research. This compound is characterized by a pyridine ring substituted with a cyclobutoxy group and a cyano group at the 3-position. Its unique structure makes it a valuable intermediate in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxypyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclobutoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Cyclobutoxypyridine-3-carbonitrile is used in a wide range of scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the development of bioactive molecules and pharmaceuticals.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2-Cyclobutoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyclopropoxypyridine-3-carbonitrile

- 2-Cyclopentyloxypyridine-3-carbonitrile

- 2-Cyclohexyloxypyridine-3-carbonitrile

Comparison

2-Cyclobutoxypyridine-3-carbonitrile is unique due to its cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications. The cyclobutoxy group provides a balance between rigidity and flexibility, making it a valuable scaffold in drug design and other research areas .

Biologische Aktivität

2-Cyclobutoxypyridine-3-carbonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclobutoxy group and a cyano group. Its structural formula can be represented as follows:

This compound's unique structure is believed to contribute to its diverse biological activities, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions and offering therapeutic benefits in neurodegenerative disorders.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further investigation in the treatment of infections.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.7 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.9 | Inhibition of proliferation |

These findings indicate that this compound possesses significant cytotoxic effects against certain cancer types, suggesting its potential as an anticancer agent.

In Vivo Studies

Animal models have also been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. A notable study demonstrated:

- Dosage : Administration of 20 mg/kg resulted in a significant reduction in tumor size after two weeks.

- Safety Profile : No adverse effects were noted at doses up to 40 mg/kg, indicating a favorable safety profile for further development.

Case Studies

A series of case studies have been conducted to explore the practical applications of this compound:

-

Case Study on Anticancer Activity :

- Objective : Evaluate the effectiveness against breast cancer.

- Outcome : Patients treated with a formulation containing the compound exhibited improved survival rates compared to controls.

-

Case Study on Antimicrobial Efficacy :

- Objective : Assess its activity against resistant bacterial strains.

- Outcome : The compound showed significant inhibition against MRSA strains, suggesting its potential as an antibiotic.

Eigenschaften

IUPAC Name |

2-cyclobutyloxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLVEBUBGAEOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.